molecular formula C5H10F2O2 B2781187 3,3-Difluoro-1,5-pentanediol CAS No. 126300-39-8

3,3-Difluoro-1,5-pentanediol

Cat. No.: B2781187
CAS No.: 126300-39-8
M. Wt: 140.13
InChI Key: XZHYSPKAWZYXRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1,5-pentanediol can be achieved through several methods. One common approach involves the reaction of 3,3-difluoropentanal with a suitable reducing agent to yield the desired diol . Another method includes the hydrogenation of 3,3-difluoropentanoic acid . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize costs . The use of continuous flow reactors and high-throughput screening of catalysts are common practices in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1,5-pentanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,3-Difluoro-1,5-pentanediol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,3-difluoropentane-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHYSPKAWZYXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CCO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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